2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Description
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine is a cyclopropane derivative featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing -CF₃ group enhances metabolic stability and modulates lipophilicity.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(8)14/h1-4,8-9H,5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUBEDIWPVVNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254245 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2711-57-1 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2711-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as 3-(Trifluoromethyl)styrene, followed by amination. One common method involves the use of a cyclopropanation reaction with diazomethane or a similar reagent in the presence of a catalyst like rhodium or copper. The resulting cyclopropane intermediate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Electronic Effects
- Para (-Cl/-OCH₃): Para-substituted analogs (e.g., 2-(4-chlorophenyl)) show retained receptor affinity but altered lipophilicity, impacting CNS-MPO scores . Ortho (-F): Ortho substitution may sterically hinder binding, as seen in 2-(2-fluorophenyl) derivatives .
- Electron-Withdrawing vs. Donating Groups: The -CF₃ group’s strong electron-withdrawing nature enhances metabolic stability compared to electron-donating groups like -OCH₃, which reduce LogP and CNS penetration .
Pharmacological Implications
- Receptor Binding: Secondary amines (e.g., 2-(4-chlorophenyl)cyclopropan-1-amine) maintain higher D3R/MOR affinity than tertiary amines, as tertiary modifications increase LogP and reduce CNS-MPO scores .
- Biological Activity in Non-CNS Contexts: Derivatives of this compound (e.g., carboxhydrazides) show low photosynthetic electron transport (PET) inhibition but moderate effects on chlorophyll content in algae, suggesting substituent-dependent bioactivity .
Physicochemical Properties
Lipophilicity (LogP) :
Salt Forms :
- Hydrochloride salts (e.g., 2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride) improve aqueous solubility, critical for in vivo applications .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the molecular formula C10H10F3N, characterized by a cyclopropane ring and a trifluoromethyl-substituted phenyl group. The structural rigidity provided by the cyclopropane ring contributes to its binding affinity to various receptors and enzymes, making it a valuable candidate for drug development.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group significantly enhances the compound's metabolic stability and lipophilicity, allowing effective binding to targets and modulation of their activity. This can lead to various biological effects depending on the specific target involved.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties. For instance, it has been investigated for its potential to inhibit certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory effects.
Receptor Binding
The compound has also been studied for its ability to bind to various receptors, which may contribute to its pharmacological profile. The presence of the trifluoromethyl group is known to enhance receptor affinity compared to non-fluorinated analogs .
Antiproliferative Activity
In a study assessing the antiproliferative activity of various compounds, this compound was shown to exhibit significant activity against several cancer cell lines. For example, it demonstrated an IC50 value in murine leukemia cells that indicates its potential as an anticancer agent .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has been shown to interact with pathways related to neurodegenerative diseases, suggesting possible therapeutic applications in conditions such as Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition, receptor binding | Trifluoromethyl group enhances lipophilicity |
| 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-ol | Moderate enzyme inhibition | Hydroxyl group alters reactivity |
| 2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-thiol | Limited biological activity | Thiol group introduces different reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
